molecular formula C15H22BNO4S B2644000 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester CAS No. 756520-72-6

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B2644000
CAS No.: 756520-72-6
M. Wt: 323.21
InChI Key: PYVUDSAMLHAQCJ-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a phenyl ring, which is further substituted with a 1,1-dioxido-2-isothiazolidinyl moiety. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Isothiazolidinyl Ring: The initial step involves the formation of the isothiazolidinyl ring. This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent under controlled conditions.

    Attachment of the Phenyl Ring: The next step involves the attachment of the phenyl ring to the isothiazolidinyl moiety. This can be done through a nucleophilic aromatic substitution reaction.

    Introduction of the Boronic Acid Pinacol Ester Group: The final step involves the introduction of the boronic acid pinacol ester group. This can be achieved by reacting the phenylisothiazolidinyl intermediate with a boronic acid derivative in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.

    Substitution: The boronic acid pinacol ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various biaryl compounds.

Scientific Research Applications

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.

    Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that can interact with specific biological targets. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the isothiazolidinyl moiety, making it less versatile in certain reactions.

    4-(Dimethylamino)phenylboronic Acid: Contains a dimethylamino group instead of the isothiazolidinyl moiety, leading to different reactivity and applications.

    4-(Morpholinomethyl)phenylboronic Acid: Contains a morpholinomethyl group, which imparts different chemical properties.

Uniqueness

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester is unique due to the presence of the isothiazolidinyl moiety, which enhances its reactivity and allows for the formation of a wider range of products. This makes it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)17-10-5-11-22(17,18)19/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUDSAMLHAQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (5 g, 22.8 mmol) was dissolved in DCM (100 mL, 0.2M), triethylamine (15 mL, 5.0 molar equivalent) was added to the mixture. The reaction was stirred at 0° C. for 5 min. 3-chloropropane-1-sulfonyl chloride (4.2 g, 23.0 mmol) was added portion wise. The reaction was stirred at 0° C. for 1 hr and brought gradually to room temperature, heated to reflux at 70° C. for 2 hr. The mixture was cooled to room temperature, diluted with EtOAc and water. The organic layer was washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified through a silica column to afford 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]isothiazolidine 1,1-dioxide as off-white solid (5.2 g, 70% yield). 1H NMR (400 MHz, DMSO-d6) δ 7.62 (d, 2H), 7.18 (d, 2H), 3.76 (t, 2H), 3.53 (t, 2H), 2.41 (t, 2H), 1.28 (s, 12H).
Quantity
5 g
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100 mL
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15 mL
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4.2 g
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